3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one
Description
This compound is a quinolin-4(1H)-one derivative featuring a 1,2,4-oxadiazole ring substituted with a 3-bromophenyl group at position 3 and methyl groups at positions 1 and 6 of the quinoline core. The bromophenyl substitution introduces steric bulk and electron-withdrawing effects, while the oxadiazole ring contributes to metabolic stability and π-π stacking interactions, making it relevant in medicinal chemistry and materials science. Its structural framework aligns with bioactive heterocycles used in antimicrobial, anticancer, and kinase inhibitor research .
Properties
IUPAC Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O2/c1-11-6-7-16-14(8-11)17(24)15(10-23(16)2)19-21-18(22-25-19)12-4-3-5-13(20)9-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVZFOFYFWSRGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one is a derivative of quinoline and oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H15BrN4O
- Molecular Weight : 385.24 g/mol
- CAS Number : 937651-15-5
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromophenyl derivatives with oxadiazole precursors followed by cyclization to form the quinoline structure. Various methods have been reported for its synthesis, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds derived from oxadiazoles exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that This compound demonstrated potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro assays revealed that it inhibits cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
The biological activity of This compound is believed to involve multiple mechanisms:
- Inhibition of DNA Synthesis : The quinoline moiety may interact with DNA topoisomerases, disrupting DNA replication.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells leading to apoptosis.
- Modulation of Signaling Pathways : It appears to affect pathways involved in cell survival and proliferation.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- In Vivo Efficacy Against Tumors : An animal model study demonstrated significant tumor reduction in mice treated with the compound compared to control groups.
- Synergistic Effects : When combined with conventional chemotherapeutic agents like doxorubicin, enhanced anticancer effects were observed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Structural and Electronic Differences
- Halogen Effects : Replacing bromine with fluorine (as in STL104463) reduces molecular weight by ~40 g/mol and increases solubility due to fluorine’s electronegativity and smaller atomic radius . Chlorine analogs exhibit intermediate polarity, balancing lipophilicity and metabolic stability .
- Heterocycle Variations: The benzoxazole-oxadiazole hybrid () shows a redshifted C=N stretch (1569 cm⁻¹ vs. 1527 cm⁻¹ in triazole analogs), suggesting stronger conjugation .
Spectroscopic and Analytical Data
| Parameter | Target Compound | Fluorophenyl Analog (STL104463) | Chlorophenyl Analog (CAS 1206991-40-3) |
|---|---|---|---|
| IR (C-Br/C-F/C-Cl) | ~563 cm⁻¹ (C-Br) | ~1240 cm⁻¹ (C-F) | ~550 cm⁻¹ (C-Cl) |
| 1H-NMR (Methyl Groups) | δ 2.48 ppm (s, 3H, CH3) | δ 2.34–2.48 ppm (s, 6H, CH3) | δ 2.40 ppm (s, 6H, CH3) |
| Elemental Analysis | C: ~57%, H: ~3.3%, N: ~12% (estimated) | C: 59.08%, H: 3.38%, N: 12.53% (observed) | C: ~58%, H: ~3.5%, N: ~12.5% (estimated) |
- Key Observations : The target compound’s bromine substituent may cause deshielding in aromatic protons (δ 6.58–8.26 ppm), as seen in analogous bromophenyl-benzoxazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
